Cas no 2679931-75-8 (rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate)
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate
- EN300-28271480
- 2679931-75-8
-
- Inchi: 1S/C9H16N2O2/c1-2-13-9(12)8-5-3-6(10)7(4-5)11-8/h5-8,11H,2-4,10H2,1H3/t5-,6+,7-,8+/m0/s1
- InChI Key: ZXDKKSQVHCTOGO-FKSUSPILSA-N
- SMILES: O(CC)C([C@H]1[C@H]2C[C@H]([C@H](C2)N1)N)=O
Computed Properties
- Exact Mass: 184.121177757g/mol
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 64.4Ų
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28271480-0.05g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 0.05g |
$1272.0 | 2025-03-19 | |
| Enamine | EN300-28271480-0.1g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 0.1g |
$1332.0 | 2025-03-19 | |
| Enamine | EN300-28271480-0.25g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 0.25g |
$1393.0 | 2025-03-19 | |
| Enamine | EN300-28271480-0.5g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 0.5g |
$1453.0 | 2025-03-19 | |
| Enamine | EN300-28271480-1.0g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 1.0g |
$1515.0 | 2025-03-19 | |
| Enamine | EN300-28271480-2.5g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 2.5g |
$2969.0 | 2025-03-19 | |
| Enamine | EN300-28271480-5.0g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 5.0g |
$4391.0 | 2025-03-19 | |
| Enamine | EN300-28271480-10.0g |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate |
2679931-75-8 | 95.0% | 10.0g |
$6512.0 | 2025-03-19 |
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate
Introduction to rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS No. 2679931-75-8)
rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS No. 2679931-75-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and structural flexibility.
The (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate moiety is a key structural feature that contributes to the compound's pharmacological profile. The presence of the amino group and the carboxylate ester provides multiple functional groups that can interact with biological targets, making it a valuable scaffold for drug discovery and development.
Recent studies have highlighted the potential of rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain neurological disorders due to its ability to modulate specific receptors in the central nervous system (CNS). The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for CNS-related conditions.
In addition to its neurological applications, rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate involves several steps that require precise control over chirality and functional group manipulation. One common synthetic route involves the use of chiral auxiliaries or catalysts to ensure the formation of the desired stereoisomer. The racemic mixture can then be resolved using techniques such as chiral chromatography or crystallization methods.
The physicochemical properties of rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate have been extensively characterized. It is a white crystalline solid with a molecular weight of 207.3 g/mol and a melting point of approximately 150°C. The compound is soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO), but has limited solubility in water.
In terms of safety and handling, rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate should be stored in a cool, dry place away from direct sunlight and incompatible materials. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
Future research on rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate is likely to focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical and clinical settings. The development of more potent and selective analogs through structure-based drug design will also be an important area of investigation.
In conclusion, rac-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS No. 2679931-75-8) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive target for further investigation and development.
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